Fmoc-D-Phe-Cl
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Overview
Description
Fmoc-D-Phe-Cl: , also known as fluorenylmethyloxycarbonyl-D-phenylalanine chloride, is a derivative of phenylalanine. It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids. The fluorenylmethyloxycarbonyl group is base-labile, making it easy to remove under mild conditions, which is advantageous in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Fluorenylmethyloxycarbonyl Chloride: The most common method involves reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Alternative Methods: Other methods include using fluorenylmethylsuccinimidyl carbonate or fluorenylmethyloxycarbonyl azide, which are also derived from fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production often involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, with fluorenylmethyloxycarbonyl-D-phenylalanine chloride being one of the building blocks.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Fluorenylmethyloxycarbonyl-D-phenylalanine chloride undergoes substitution reactions where the fluorenylmethyloxycarbonyl group is introduced to the amino group of D-phenylalanine.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine, resulting in the formation of the free amino group.
Common Reagents and Conditions:
Reagents: Fluorenylmethyloxycarbonyl chloride, sodium bicarbonate, piperidine.
Conditions: Organic solvents like dioxane, mild basic conditions for deprotection.
Major Products:
Protected Amino Acids: The primary product is fluorenylmethyloxycarbonyl-D-phenylalanine.
Deprotected Amino Acids: After deprotection, the free amino group of D-phenylalanine is obtained.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis for the protection of amino groups.
Biology:
Protein Engineering: Utilized in the synthesis of peptides and proteins for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
Mechanism:
Molecular Targets and Pathways:
Targets: The primary target is the amino group of D-phenylalanine.
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl-L-phenylalanine chloride: Similar in structure but uses the L-enantiomer of phenylalanine.
Fluorenylmethyloxycarbonyl-glycine chloride: Uses glycine instead of phenylalanine.
Fluorenylmethyloxycarbonyl-alanine chloride: Uses alanine instead of phenylalanine.
Uniqueness:
Chirality: The use of the D-enantiomer of phenylalanine makes fluorenylmethyloxycarbonyl-D-phenylalanine chloride unique compared to its L-enantiomer counterpart.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAXUKFFZHLNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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